molecular formula C19H15N5O2 B2593999 N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide CAS No. 2034256-76-1

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide

Cat. No.: B2593999
CAS No.: 2034256-76-1
M. Wt: 345.362
InChI Key: PUPUHMWWSFBSFP-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide is a synthetic small molecule building block and potential pharmacological agent of significant interest in medicinal chemistry and oncology research. Its structure incorporates a benzimidazole core, a privileged scaffold in drug discovery known to confer diverse biological activities, including anticancer properties . The molecular framework is designed to mimic structural features found in established kinase inhibitors, suggesting potential as a key intermediate for developing novel therapeutic candidates. Primary Research Applications and Value: The primary research value of this compound lies in its potential as a protein kinase inhibitor. The structural motif of a pyrimidine-linked benzimidazole is a recognized pharmacophore in targeted cancer therapy. Specifically, analogous compounds featuring a benzimidazole core linked to a pyrimidine ring have been designed and synthesized as potent and selective inhibitors of oncogenic kinases, such as the V600E mutant BRAF kinase, a key driver in melanoma, colorectal, and thyroid cancers . Researchers can utilize this compound to probe the MAPK signaling pathway, which controls cell proliferation and survival, and is frequently hyperactivated in human cancers. Potential Mechanism of Action: While the specific molecular target of this exact compound requires further experimental validation, its proposed mechanism of action is competitive inhibition of ATP binding at the catalytic site of specific serine/threonine kinases. This is a common mechanism for similar benzimidazole-pyrimidine derivatives reported in the literature . By occupying the kinase's active site, the compound can disrupt downstream phosphorylation cascades, such as the RAF/MEK/ERK pathway, leading to the induction of cell cycle arrest and apoptosis in susceptible cancer cell lines. The benzyloxy moiety on the pyrimidine ring is a critical structural element that can be leveraged for further chemical optimization to enhance potency and selectivity. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care in a controlled laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(24-19-22-14-8-4-5-9-15(14)23-19)16-10-17(21-12-20-16)26-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUHMWWSFBSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions. The pyrimidine ring is then constructed through a series of condensation reactions involving suitable precursors such as cyanoacetamide and benzyl bromide. The final step involves coupling the benzimidazole and pyrimidine moieties via a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) and alkyl halides or other nucleophiles.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in the field of oncology. Research indicates that derivatives of benzo[d]imidazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the activity of V600EBRAF, a well-known oncogenic mutation in melanoma. In one study, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit V600EBRAF, with some compounds showing IC50 values as low as 0.49 µM against cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)Cancer Type
12eV600EBRAF0.49Melanoma
12iV600EBRAF0.67Melanoma
12lV600EBRAF0.75Melanoma

Enzyme Inhibition

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibitors targeting DHODH are being explored for their therapeutic potential in treating acute myelogenous leukemia (AML). A study highlighted the design of potent DHODH inhibitors, demonstrating that modifications to the compound structure could enhance its efficacy and selectivity .

Case Study: DHODH Inhibition

  • Objective : To evaluate the efficacy of DHODH inhibitors in AML.
  • Method : In vitro assays were conducted to assess cytotoxicity and enzyme inhibition.
  • Results : The optimized compounds exhibited low cytotoxicity on non-cancerous cells while maintaining strong antileukemic activity in xenograft models.

Antiviral Research

Emerging research suggests that compounds similar to this compound may also have antiviral properties. The structural characteristics that confer anticancer activity could be beneficial in developing antiviral agents as well. For example, certain derivatives have shown effectiveness against viruses by targeting specific viral enzymes or pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzo[d]imidazole and pyrimidine rings can significantly affect biological activity and selectivity towards target enzymes.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityComments
Benzyloxy groupIncreased solubility and potencyEnhances bioavailability
Substituent on imidazoleAltered binding affinityCritical for enzyme selectivity

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA function. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares the N-(1H-benzo[d]imidazol-2-yl)carboxamide motif with several analogues, but key differences lie in the substituents and appended heterocycles:

Compound Core Structure Substituents/R-Groups Key Functional Groups
Target Compound Pyrimidine-4-carboxamide 6-(Benzyloxy) Benzimidazole, benzyl ether
N-(1H-Benzo[d]imidazol-2-yl)benzamide 24 Benzamide None (simple benzamide) Benzimidazole, aryl carbonyl
Compounds 4a-d () Chromenone-dihydropyrimidinone Thioxo, substituted chromenone Benzimidazole, thione, chromenone
N-Sulfonylacetamidines () Acetamidine Sulfonyl, alkyl chains Benzimidazole, sulfonamide, alkyl
Thienopyridine derivative () Thieno[2,3-b]pyridinone Methylpiperazinyl Benzimidazole, thienopyridine, amine

Key Observations :

  • Chromenone-containing analogues (4a-d) introduce additional hydrogen-bond acceptors (e.g., carbonyl groups) and planar aromatic systems, which may enhance DNA intercalation or kinase inhibition .
  • Sulfonylacetamidines () exhibit greater conformational flexibility due to alkyl chains, contrasting with the rigid pyrimidine core of the target compound .

Physicochemical and Pharmacokinetic Properties

Using Veber’s parameters for oral bioavailability (), the target compound and its analogues were evaluated for key molecular properties:

Compound Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų) H-Bond Donors/Acceptors Predicted Bioavailability (Rat)
Target Compound ~370 5 ~90 3 donors / 6 acceptors Moderate-High
N-Sulfonylacetamidines () 400–450 7–10 110–130 2–4 donors / 8–10 Low-Moderate
Thienopyridine () ~450 6 ~120 4 donors / 9 acceptors Moderate
Compound 24 () ~260 3 ~70 2 donors / 4 acceptors High

Analysis :

  • The target compound’s moderate rotatable bond count (5) and polar surface area (~90 Ų) align with Veber’s criteria for acceptable bioavailability (≤10 rotatable bonds, ≤140 Ų) . However, analogues with fewer rotatable bonds (e.g., compound 24) or lower polarity (e.g., benzamide derivatives) may exhibit superior absorption.
  • Sulfonylacetamidines and thienopyridine derivatives have higher molecular weights and polar surface areas, likely reducing permeation rates .

Spectroscopic and Crystallographic Comparisons

  • NMR Data : The target compound’s 1H/13C NMR spectra would show distinct shifts for the benzyloxy group (e.g., aromatic protons at δ 7.3–7.5 ppm) and pyrimidine carboxamide (amide proton ~δ 10–12 ppm). In contrast, compound 25 () exhibits methoxy-group signals at δ 3.8–4.0 ppm, highlighting electronic differences between benzyloxy and methoxy substituents .
  • Crystalline Forms: The thienopyridine analogue in exists as a stable salt (4-amino-5-(6-(4-methylpiperazinyl)-benzimidazolyl)thienopyridinone), suggesting that crystalline modifications could enhance solubility or stability for the target compound .

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings regarding its biological activity, including structure-activity relationships (SAR), efficacy against various pathogens, and potential mechanisms of action.

Molecular Formula : C16H16N4O2
Molecular Weight : 300.32 g/mol
CAS Number : 1421475-74-2

Structural Characteristics

The compound features a benzo[d]imidazole moiety, which is known for its biological activity, linked to a pyrimidine ring with a carboxamide functional group. This structural arrangement is believed to contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess significant activity against various strains of bacteria and fungi.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized compounds against Staphylococcus aureus and Escherichia coli . The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against S. aureus , outperforming common antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

CompoundMIC (μg/mL)Target Pathogen
A3.12Staphylococcus aureus
B12.5Escherichia coli
C0.25Control (Ciprofloxacin)

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by targeting specific oncogenic pathways.

Research has identified that this compound acts as an inhibitor of the V600E BRAF mutation, which is implicated in several cancers. Inhibition assays showed that the compound could effectively reduce the activity of this mutant protein at concentrations as low as 1 µM .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

  • Benzo[d]imidazole Moiety : Contributes to bioactivity through interactions with biological targets.
  • Pyrimidine Ring : Enhances solubility and bioavailability.
  • Carboxamide Group : May facilitate hydrogen bonding with target proteins.

Toxicity and ADME Properties

Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable properties for this compound, indicating potential for further development as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide?

Methodological Answer:
The synthesis typically involves coupling a benzimidazole derivative with a functionalized pyrimidine precursor. Key steps include:

  • Step 1: Preparation of the 6-(benzyloxy)pyrimidine-4-carboxylic acid intermediate via nucleophilic substitution or ester hydrolysis under acidic/basic conditions.
  • Step 2: Activation of the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF to form an active ester or mixed anhydride .
  • Step 3: Reaction with 1H-benzo[d]imidazol-2-amine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to yield the target carboxamide.
  • Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization .

Advanced: How can reaction conditions be optimized to minimize byproducts like imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
Byproducts often arise from cyclization or unintended substitutions. Optimization strategies include:

  • Temperature Control: Lower reaction temperatures (0–25°C) during coupling steps to suppress side reactions like aza-Michael additions or cyclization .
  • Catalyst Screening: Use palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective coupling, or Lewis acids (e.g., ZnCl₂) to direct reactivity toward the pyrimidine ring .
  • Solvent Selection: Polar solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) reduce unwanted cyclization .
  • Validation: Characterize byproducts via LC-MS and adjust stoichiometry (e.g., 1.2:1 molar ratio of benzimidazole to pyrimidine carboxylate) to favor the desired product .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of benzyloxy protons (δ 4.8–5.2 ppm) and carboxamide carbonyl (δ ~165 ppm). Benzimidazole protons appear as multiplets in δ 7.2–8.5 ppm .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (expected [M+H]+ ~377.1 g/mol). Fragmentation patterns help identify the benzyloxy and carboxamide groups .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and NH stretches (benzimidazole NH at ~3400 cm⁻¹) .
  • Melting Point: Consistency with literature values (if available) ensures purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in the benzyloxy group (e.g., replacing benzyl with substituted benzyl or alkyl chains) to assess steric/electronic effects .
  • Functional Group Screening: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyrimidine ring to test for enhanced binding affinity in enzymatic assays .
  • Biological Assays: Use standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for anticancer studies) .
  • Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .

Basic: What functional groups in this compound influence its stability and reactivity?

Methodological Answer:

  • Benzyloxy Group: Susceptible to hydrogenolysis (e.g., Pd/C, H₂) or acidic hydrolysis. Stabilize by avoiding strong acids or using protective atmospheres during synthesis .
  • Carboxamide: Hydrolyzes under prolonged basic conditions. Use pH-controlled buffers (pH 6–8) in biological assays to maintain integrity .
  • Benzimidazole Ring: Prone to oxidation; store compounds under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) in solution .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Metabolite Screening: Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Control Experiments: Include known inhibitors/activators (e.g., imatinib for kinase assays) to validate assay sensitivity .
  • Cross-Study Comparisons: Perform meta-analyses using public databases (e.g., PubChem BioAssay) to identify consensus targets or off-target effects .

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